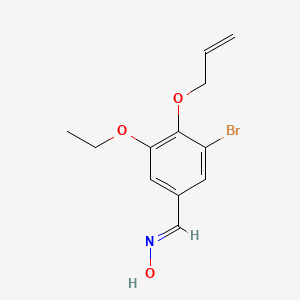![molecular formula C20H21FN4O2 B5571473 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific preparations and reactions with ethyl aroylacetates or similar methods, leading to the formation of complex structures with fluoro-substituents (David Núñez Alonso et al., 2020; N. Masurier et al., 2012). These methodologies often involve the formation of diazepinone or diazepinone derivatives through multi-step processes that yield optically pure compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, demonstrating the presence of nonplanar molecules and conformational enantiomers. Spectroscopic methods (1H, 13C, 15N, and 19F NMR) play a crucial role in determining the chemical shifts and structural characteristics of these compounds (David Núñez Alonso et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature typically include C-acylation and the formation of fused diazepines through novel multicomponent reactions or annulation processes. These reactions are pivotal in introducing various functional groups and enhancing the compound's complexity (N. Masurier et al., 2012; Xin Chen et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are determined through analytical techniques such as IR, MS, and X-ray crystallography. These properties are crucial for understanding the compound's behavior in various environments and for its application in synthesis and drug design (M. Hranjec et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are explored through various spectroscopic and computational methods. The study of these properties helps in predicting the compound's behavior in chemical reactions and its potential interactions with biological targets (Jun Jiang et al., 2017).
Scientific Research Applications
Synthesis and Pharmacological Potential
1-Benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol and its derivatives exhibit significant pharmacological properties, including anxiolytic and analgesic effects. Research by Maltsev et al. (2021) on novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which share structural similarities with 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol, demonstrated promising anxiolytic and analgesic potentials through interaction with GABAA and 5-HT2A receptors (Maltsev et al., 2021).
Structural Studies and Chemical Synthesis
Núñez Alonso et al. (2020) focused on the regiospecific synthesis and structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, compounds related to 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol. Their work involved detailed NMR spectroscopy to compare chemical shifts, aiding in understanding the structural features of such compounds (Núñez Alonso et al., 2020).
Prototropic Equilibrium and Pharmacological Properties
Morkovnik et al. (2015) explored the prototropic equilibrium in 1(11)H-2, 3, 4, 5-tetrahydro[1, 3]diazepino[1, 2-a]benzimidazole and synthesized N-substituted derivatives to investigate their pharmacological properties. This research provides insights into the chemical behavior and potential therapeutic applications of related compounds (Morkovnik et al., 2015).
Antitumor Potential
Insuasty et al. (2008) synthesized a series of diazepines showing significant antitumor activities. Although not directly studying 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol, their work on diazepines underlines the potential of such structures in cancer research (Insuasty et al., 2008).
Radiosynthesis for Clinical Imaging
Ohkubo et al. (2021) discussed the automated radiosynthesis of tracers for imaging, including those with structures related to 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol. Such research demonstrates the compound's relevance in developing diagnostic tools for clinical use (Ohkubo et al., 2021).
Mechanism of Action
The mechanism of action of “1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol” would depend on its intended use. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The future directions for research on “1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol” could involve exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities exhibited by imidazole derivatives, this compound could potentially be used in the development of new drugs .
properties
IUPAC Name |
(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-(3-fluoroimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-19-18(22-17-8-4-5-9-25(17)19)20(27)24-11-10-23(13-16(26)14-24)12-15-6-2-1-3-7-15/h1-9,16,26H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQPLEMRWZANEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)C3=C(N4C=CC=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
